2-(4-Benzylpiperidin-1-yl)-6-methyl-4-phenylquinazoline
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Overview
Description
“2-(4-Benzylpiperidin-1-yl)-6-methyl-4-phenylquinazoline” is a complex organic compound. It contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
The synthesis of similar compounds often involves various intra- and intermolecular reactions leading to the formation of substituted piperidines . For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Chemical Reactions Analysis
Piperidines are involved in a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions are often used in the synthesis of various piperidine derivatives.Scientific Research Applications
Role in Drug Design
Piperidine derivatives, such as “2-(4-Benzylpiperidin-1-yl)-6-methyl-4-phenylquinazoline”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Alzheimer’s Disease Management
The compound has shown potential in the management of Alzheimer’s disease . In a study, compounds similar to “2-(4-Benzylpiperidin-1-yl)-6-methyl-4-phenylquinazoline” demonstrated their ability to prevent β-sheet aggregation and fibril formation, which are key mechanisms in Alzheimer’s disease . These compounds also showed neuroprotective action on SH-SY5Y cells towards Aβ and H2O2-mediated cell death and oxidative injury by inhibiting ROS generation .
Inhibition of NMDAR
The compound has shown potential in inhibiting NMDAR (N-methyl-D-aspartate receptor) . NMDARs are a type of ionotropic glutamate receptor that are known to play a role in synaptic plasticity and memory function. Inhibition of these receptors can have therapeutic effects in conditions like Alzheimer’s disease, Parkinson’s disease, and depression .
Role in Multitargeted Therapies
The compound has shown potential in multitargeted therapies . Multitargeted therapies aim to modulate different targets involved in disease progression. In the context of Alzheimer’s disease, the compound has shown potential in modulating various targets involved in the neurodegenerative cascade .
Role in Neuroprotection
The compound has demonstrated neuroprotective properties . In a study, the compound showed protection against H2O2-induced neurotoxicity . This suggests that the compound could potentially be used in the treatment of neurodegenerative diseases where oxidative stress plays a key role .
Role in Inhibiting AChE-Mediated Aβ Fibrillogenesis
The compound has shown potential in inhibiting AChE (acetylcholinesterase)-mediated Aβ (amyloid-beta) fibrillogenesis . Aβ fibrillogenesis is a process that leads to the formation of amyloid plaques, a hallmark of Alzheimer’s disease. Inhibition of this process can have therapeutic effects in Alzheimer’s disease .
Future Directions
Compounds with similar structures have shown potential in various therapeutic applications. For example, alpha1-adrenergic receptors, which are targeted by compounds with similar structures, have been associated with numerous neurodegenerative and psychiatric conditions . Therefore, “2-(4-Benzylpiperidin-1-yl)-6-methyl-4-phenylquinazoline” and similar compounds may have potential in the treatment of these conditions.
properties
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-6-methyl-4-phenylquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3/c1-20-12-13-25-24(18-20)26(23-10-6-3-7-11-23)29-27(28-25)30-16-14-22(15-17-30)19-21-8-4-2-5-9-21/h2-13,18,22H,14-17,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRQZXILPAKRGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N4CCC(CC4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzylpiperidin-1-yl)-6-methyl-4-phenylquinazoline |
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